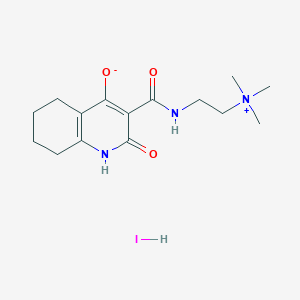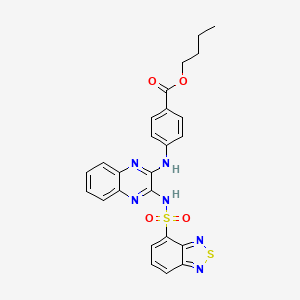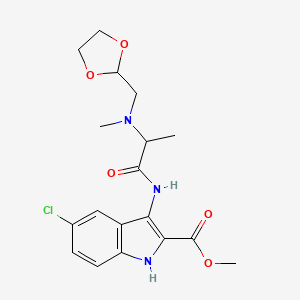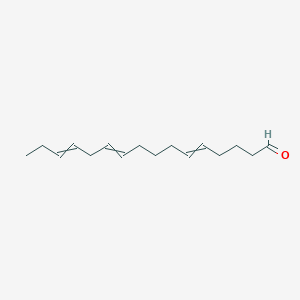![molecular formula C18H10N4O2S B12621640 2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile CAS No. 918880-57-6](/img/structure/B12621640.png)
2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenoxy group, a thiazolopyrimidine moiety, and a benzonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized by reacting 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions to form the thiazole ring, followed by cyclization with a nitrile or amide to form the pyrimidine ring.
Attachment of the Hydroxyphenoxy Group: The hydroxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a phenol derivative with a halogenated aromatic compound under basic conditions.
Formation of the Benzonitrile Group: The benzonitrile group can be introduced through a cyanation reaction, where an aryl halide is reacted with a cyanide source such as copper(I) cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyphenoxy group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinones, phenolic derivatives.
Reduction: Amines, reduced nitrile derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
科学的研究の応用
2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial agents.
Materials Science: The unique combination of functional groups makes this compound suitable for the development of novel materials with specific properties, such as conductive polymers or organic semiconductors.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new synthetic pathways and reaction mechanisms.
作用機序
The mechanism of action of 2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The hydroxyphenoxy group can form hydrogen bonds, while the thiazolopyrimidine moiety can participate in π-π stacking interactions, enhancing binding affinity.
Materials Science: The compound’s functional groups can influence its electronic properties, making it suitable for applications in organic electronics or photovoltaics.
類似化合物との比較
Similar Compounds
2-(4-Hydroxyphenoxy)-5-(pyrimidin-2-yl)benzonitrile: Lacks the thiazole ring, which may affect its biological activity and electronic properties.
2-(4-Hydroxyphenoxy)-5-(thiazol-2-yl)benzonitrile: Lacks the pyrimidine ring, which may influence its binding interactions and stability.
2-(4-Hydroxyphenoxy)-5-(benzothiazol-2-yl)benzonitrile: Contains a benzothiazole ring instead of a thiazolopyrimidine moiety, which may alter its chemical reactivity and applications.
Uniqueness
2-(4-Hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile is unique due to the presence of both the thiazolopyrimidine moiety and the hydroxyphenoxy group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
918880-57-6 |
|---|---|
分子式 |
C18H10N4O2S |
分子量 |
346.4 g/mol |
IUPAC名 |
2-(4-hydroxyphenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
InChI |
InChI=1S/C18H10N4O2S/c19-8-12-7-11(17-22-15-9-20-10-21-18(15)25-17)1-6-16(12)24-14-4-2-13(23)3-5-14/h1-7,9-10,23H |
InChIキー |
BYYQFQCYSLYSOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12621561.png)



![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12621587.png)


![N-[(E)-hydrazinylidenemethyl]-5-thiophen-2-ylnaphthalene-2-carboxamide](/img/structure/B12621610.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride](/img/structure/B12621624.png)

![{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B12621639.png)


![2-[(4-Methoxyphenyl)ethynyl]-2-propyl-1,3-dithiolane](/img/structure/B12621657.png)
